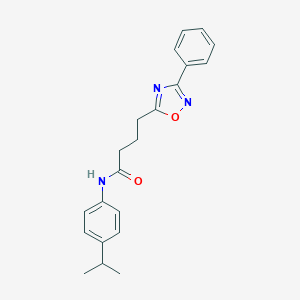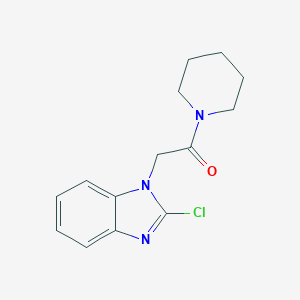
N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as PFOB and belongs to the class of oxadiazole derivatives.
作用機序
The mechanism of action of PFOB is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. PFOB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses. PFOB has also been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
PFOB has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. PFOB has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the regulation of oxidative stress. Additionally, PFOB has been reported to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of PFOB is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. PFOB is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of PFOB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the investigation of PFOB. One area of interest is the development of novel formulations of PFOB that can improve its solubility and bioavailability. Another area of interest is the investigation of PFOB's potential use in the treatment of various inflammatory and neurodegenerative diseases. Additionally, the development of PFOB-based imaging agents could have significant applications in the diagnosis and monitoring of various diseases.
合成法
The synthesis of PFOB involves the reaction between 4-isopropylphenyl isocyanate and 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into PFOB. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
PFOB has several potential applications in scientific research. It has been reported to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. PFOB has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PFOB has been investigated for its potential use in cancer therapy due to its ability to inhibit cancer cell growth.
特性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15(2)16-11-13-18(14-12-16)22-19(25)9-6-10-20-23-21(24-26-20)17-7-4-3-5-8-17/h3-5,7-8,11-15H,6,9-10H2,1-2H3,(H,22,25) |
InChIキー |
QMNJDGMCVDIQQT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)

![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)